molecular formula C17H18N2S B3055271 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione CAS No. 63704-49-4

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione

Cat. No.: B3055271
CAS No.: 63704-49-4
M. Wt: 282.4 g/mol
InChI Key: RTYKZXSWOAWXDS-UHFFFAOYSA-N
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Description

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione is an organic compound with the molecular formula C17H18N2S It is a heterocyclic compound that contains both a pyrimidine ring and a naphthalene moiety

Preparation Methods

The synthesis of 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione typically involves organic synthesis reactions. One common method is the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction might involve the use of naphthalene derivatives and pyrimidine precursors in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-12-11-17(2,3)18-16(20)19(12)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKZXSWOAWXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC(=S)N1C2=CC=CC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213116
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63704-49-4
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063704494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1356
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(alpha-naphthyl)-4,4,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
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4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
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Reactant of Route 5
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione
Reactant of Route 6
4,6,6-trimethyl-3-naphthalen-1-yl-1H-pyrimidine-2-thione

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